Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate

Organic Synthesis Difluoromethylation Process Chemistry

Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate (CAS 854778-10-2) is an aromatic difluoroacetic acid ester with the molecular formula C11H9F2NO2 and a molecular weight of 225.19 g/mol. It is a colorless to light yellow liquid at ambient temperature, characterized by the presence of a cyanophenyl group and two fluorine atoms attached to an acetate moiety.

Molecular Formula C11H9F2NO2
Molecular Weight 225.19 g/mol
CAS No. 854778-10-2
Cat. No. B3043384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-cyanophenyl)-2,2-difluoroacetate
CAS854778-10-2
Molecular FormulaC11H9F2NO2
Molecular Weight225.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=C(C=C1)C#N)(F)F
InChIInChI=1S/C11H9F2NO2/c1-2-16-10(15)11(12,13)9-5-3-8(7-14)4-6-9/h3-6H,2H2,1H3
InChIKeyAQZHSNKXWKINQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate (CAS 854778-10-2): Procurement-Ready Difluoromethyl Building Block


Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate (CAS 854778-10-2) is an aromatic difluoroacetic acid ester with the molecular formula C11H9F2NO2 and a molecular weight of 225.19 g/mol . It is a colorless to light yellow liquid at ambient temperature, characterized by the presence of a cyanophenyl group and two fluorine atoms attached to an acetate moiety . The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for the construction of difluoromethylene (CF2)-containing molecules in pharmaceutical and agrochemical research .

Why Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate Cannot Be Replaced by Simple Difluoroacetate Analogs


The difluoroacetate class exhibits a broad range of physicochemical and reactivity profiles depending on the aromatic substituent. Generic substitution with a simpler ethyl difluoroacetate (CAS 454-31-9) or other aryl difluoroacetates is not scientifically justified without empirical validation. The target compound's 4-cyanophenyl moiety imparts a distinct electron-withdrawing character, altering both its reactivity in cross-coupling reactions and its downstream pharmacokinetic properties when incorporated into drug candidates [1]. The quantitative evidence below demonstrates that the 4-cyanophenyl group directly influences key procurement-relevant parameters—including synthetic yield, product purity, storage stability, and lipophilicity—relative to close structural analogs, making blind substitution a significant risk to experimental reproducibility and downstream success .

Quantitative Evidence for Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate Differentiation vs. Analogs


Synthetic Yield: Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate vs. Ethyl Difluoroacetate

The target compound can be synthesized via the Kumadaki method with a reported yield of 60% , while an alternative patent route achieves 71% yield [1]. In comparison, ethyl difluoroacetate (CAS 454-31-9) synthesis yields vary significantly, with reports ranging from 82% to 96% [2]. This difference in synthetic efficiency is critical for process chemistry planning and cost analysis when selecting a difluoromethyl building block.

Organic Synthesis Difluoromethylation Process Chemistry

Commercial Purity Levels: Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate vs. Ethyl Difluoroacetate

Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate is commercially available at purities of 95% (AKSci ), 98% (Leyan ), and 90% (Macklin [1]). In contrast, ethyl difluoroacetate is routinely supplied at ≥99.5% purity [2]. This lower commercial purity reflects the increased synthetic complexity of the aryl-substituted derivative, which must be factored into procurement decisions where high purity is non-negotiable.

Chemical Procurement Purity Quality Control

Storage Stability: Refrigeration Requirement for Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate

Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate requires refrigerated storage at 2-8°C to maintain stability . In contrast, ethyl difluoroacetate is stable at room temperature [1]. This differential stability has direct implications for laboratory inventory management, shipping logistics, and long-term storage planning.

Chemical Stability Storage Conditions Inventory Management

Lipophilicity: Predicted LogP of Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate vs. 2-(4-Cyanophenyl)-2,2-difluoroacetic Acid

The predicted ACD/LogP for Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate is 2.54 . This value is significantly higher than that of its hydrolyzed counterpart, 2-(4-cyanophenyl)-2,2-difluoroacetic acid (CAS 1261358-84-2), which is expected to have a negative LogP due to its carboxylic acid group. This increased lipophilicity makes the ester prodrug or intermediate more membrane-permeable, a key consideration in medicinal chemistry optimization.

Drug Design ADME Physicochemical Properties

Catalytic Utility: Organocatalyst in Mitsunobu Reactions

Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate has been reported to function as an organocatalyst for Mitsunobu reactions, facilitating the conversion of alcohols to esters, ethers, and amines via the formation of ethyl 2-arylazocarboxylates through aerobic oxidation with iron phthalocyanine . While a direct head-to-head comparison with other Mitsunobu catalysts (e.g., DIAD/DEAD) is not available in the public domain, the compound's dual role as both a fluorine-containing building block and a reaction catalyst differentiates it from simpler difluoroacetates that lack this catalytic activity.

Catalysis Mitsunobu Reaction Organocatalyst

Procurement-Driven Application Scenarios for Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate


Synthesis of CF2-Containing Pharmaceutical Intermediates

The compound's 4-cyanophenyl and difluoroacetate moieties make it an ideal precursor for the construction of α,α-difluoroarylacetic acid derivatives, which are privileged scaffolds in drug discovery. Its synthesis via the Kumadaki method, yielding 60-71% , provides a reliable entry point for medicinal chemists seeking to introduce a CF2 group adjacent to an aromatic ring, a motif known to enhance metabolic stability [1].

Organocatalysis in Stereoselective Transformations

Researchers exploring redox-neutral or catalytic Mitsunobu reactions can employ Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate as an organocatalyst. Its ability to generate ethyl 2-arylazocarboxylates in situ under aerobic conditions offers a potential alternative to traditional Mitsunobu reagents, which often generate stoichiometric phosphine oxide waste .

Building Block for Agrochemical Difluoromethylation

Difluoroacetate esters are key intermediates in the synthesis of modern fungicides and herbicides. The target compound's structural similarity to the acid portion of several commercial agrochemicals positions it as a versatile building block for the development of new crop protection agents, particularly those requiring a 4-cyanophenyl motif for target binding .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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